molecular formula C30H30Cl2F2N2O8S B1150056 Chiauranib

Chiauranib

Cat. No.: B1150056
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Chiauranib also known as orally available, small molecule inhibitor of select serine-threonine kinases, including aurora kinase B (aurora B), vascular endothelial growth factor receptors (VEGFRs), stem cell factor receptor (c-KIT), and platelet-derived growth factor receptors (PDGFRs), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits the activity of aurora B, VEGFRs, c-kit and PDGFRs, which may result in a decrease in the proliferation of tumor cells that overexpress these kinases. These kinases are overexpressed by a variety of cancer cell types.

Scientific Research Applications

1. Chiauranib in Advanced Solid Tumors and Lymphoma

This compound, an orally active multi-target inhibitor, has shown potential in the treatment of advanced solid tumors and lymphoma. A Phase I study focused on determining its maximum tolerated dose, safety, pharmacokinetics, and preliminary antitumor activity in patients with refractory advanced solid tumors and lymphoma. The study found that this compound has an acceptable safety profile and favorable pharmacokinetics, indicating its potential for antitumor activity. Several phase Ib/II clinical studies are currently under investigation to further explore its efficacy (Sun et al., 2019).

2. This compound for Small Cell Lung Cancer

In an exploratory Phase 2 study, this compound was evaluated as a monotherapy for small cell lung cancer (SCLC) after two or more lines of previous therapy. The study showed that this compound exhibited significant antitumor activity in patients with recurrent or metastatic SCLC who had undergone multiple previous lines of chemotherapy. It was well-tolerated, and further clinical studies are planned to verify these findings (Shi et al., 2021).

3. This compound in Transformed Follicular Lymphoma

This compound has also been studied for its effects on transformed follicular lymphoma (t-FL). A preclinical study demonstrated that this compound significantly inhibited cell growth, migration, and promoted apoptosis in t-FL cell lines. It also showed a significant killing effect in a xenograft model. This compound's mechanism of action includes inhibiting the phosphorylation level of VEGFR2 and the downstream MEK/ERK/STAT3 signaling cascade, suggesting its potential as a therapy for t-FL (Tang et al., 2022).

4. This compound in Colorectal Cancer with KRAS Wild-Type

A study investigated this compound's role and molecular mechanisms in treating colorectal cancer (CRC), specifically targeting KRAS wild-type CRC cells. This compound was found to inhibit cell proliferation and induce apoptosis in these cells. The mechanism involved increasing ROS production and activating the p53 signaling pathway. The findings support the clinical evaluation of this compound as a therapeutic agent in treating KRAS wild-type CRC (Yin et al., 2020).

5. This compound in Acute Myeloid Leukemia

This compound, also known as CS2164, was evaluated for its effectiveness in acute myeloid leukemia (AML) cells. It significantly suppressed cell proliferation and induced apoptosis in AML cell lines and primary AML cells. The study concluded that this compound exerts anti-leukemia effects by inducing apoptosis through suppressing the VEGFR2 pathway, supporting its potential role in AML treatment (Deng et al., 2019).

Properties

Molecular Formula

C30H30Cl2F2N2O8S

Appearance

white solid powder

Synonyms

Chiauranib;  CS2164;  CS-2164;  CS 2164.; NONE

Origin of Product

United States

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